N-[(4-ethoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine
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Overview
Description
N-[(4-ethoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is an organic compound with a complex structure that includes an ethoxyphenyl group, a pyrazole ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine typically involves the reaction of 4-ethoxybenzyl chloride with 1,4-dimethyl-1H-pyrazol-3-amine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[(4-ethoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(4-ethoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Phenacetin: N-(4-ethoxyphenyl)acetamide, a pain-relieving and fever-reducing drug.
Etonitazepyne: 1H-Benzimidazole, 2-[(4-ethoxyphenyl)methyl]-5-nitro-1-[2-(1-pyrrolidinyl)ethyl]-.
Uniqueness
N-[(4-ethoxyphenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine is unique due to its specific structural features, such as the combination of an ethoxyphenyl group with a pyrazole ring and an amine group.
Properties
Molecular Formula |
C14H19N3O |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C14H19N3O/c1-4-18-13-7-5-12(6-8-13)9-15-14-11(2)10-17(3)16-14/h5-8,10H,4,9H2,1-3H3,(H,15,16) |
InChI Key |
NFDUBLAYURVCSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=NN(C=C2C)C |
Origin of Product |
United States |
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